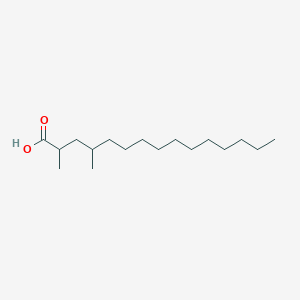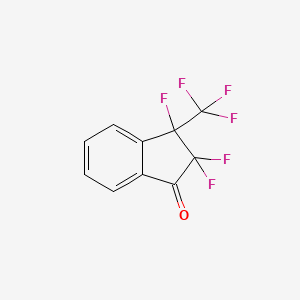![molecular formula C10H15NS2 B14605488 Benzenamine, 4-[1,1-bis(methylthio)ethyl]- CAS No. 61094-70-0](/img/structure/B14605488.png)
Benzenamine, 4-[1,1-bis(methylthio)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-[1,1-bis(methylthio)ethyl]- is an organic compound with the molecular formula C10H15NS2 It is a derivative of benzenamine (aniline) where the 4-position on the benzene ring is substituted with a 1,1-bis(methylthio)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[1,1-bis(methylthio)ethyl]- typically involves the reaction of 4-nitrobenzenamine with 1,1-bis(methylthio)ethane under reducing conditions. The nitro group is first reduced to an amine, followed by the introduction of the 1,1-bis(methylthio)ethyl group through nucleophilic substitution reactions. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[1,1-bis(methylthio)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can further modify the thioether groups.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the thioether groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Benzenamine, 4-[1,1-bis(methylthio)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzenamine, 4-[1,1-bis(methylthio)ethyl]- exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and interact with enzymes or receptors, while the thioether groups can undergo redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4,4’-(1,2-ethanediyl)bis-: Similar structure but with an ethylene bridge instead of the 1,1-bis(methylthio)ethyl group.
Benzenamine, 4,4’-methylenebis-: Contains a methylene bridge between two benzenamine units.
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]: Similar but with additional methyl groups on the nitrogen atoms.
Uniqueness
Benzenamine, 4-[1,1-bis(methylthio)ethyl]- is unique due to the presence of the 1,1-bis(methylthio)ethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and potential biological activities that are not observed with other similar compounds.
Properties
CAS No. |
61094-70-0 |
|---|---|
Molecular Formula |
C10H15NS2 |
Molecular Weight |
213.4 g/mol |
IUPAC Name |
4-[1,1-bis(methylsulfanyl)ethyl]aniline |
InChI |
InChI=1S/C10H15NS2/c1-10(12-2,13-3)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3 |
InChI Key |
ITZKCNWWUBZQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14605474.png)
![1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-](/img/structure/B14605479.png)

![Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane](/img/structure/B14605484.png)

![{1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile](/img/structure/B14605492.png)

![Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl-](/img/structure/B14605500.png)
